parthenocissin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Parthenocissin A is a stilbene, a type of natural product found in various plants, including Parthenocissus tricuspidata (commonly known as Boston ivy) and Parthenocissus quinquefolia (Virginia creeper) []. While research on this specific compound is still ongoing, its potential applications in various scientific fields are being explored. Here's a closer look at some of these areas:

Anti-inflammatory Properties

Studies suggest that Parthenocissin A might possess anti-inflammatory properties. Research has shown it can inhibit the production of inflammatory mediators like nitric oxide and pro-inflammatory cytokines in immune cells []. This potential anti-inflammatory effect is being investigated for its role in managing inflammatory diseases like arthritis and inflammatory bowel disease.

Neuroprotective Effects

Parthenocissin A has also shown promise in protecting nerve cells. Studies on cultured neurons indicate that the compound may help prevent cell death caused by oxidative stress and neurotoxins []. This neuroprotective potential is being explored in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Anti-cancer Properties

Some research suggests that Parthenocissin A might have anti-cancer properties. Studies have shown it can induce cell death in various cancer cell lines []. However, further research is needed to understand the mechanisms behind this effect and its potential application in cancer treatment.

Parthenocissin A is a dimeric compound derived from resveratrol, a well-known polyphenol found in various plants, particularly in the skin of grapes. This compound is notable for its unique structural features and potential biological activities. Parthenocissin A is synthesized through oxidative coupling reactions of resveratrol monomers, resulting in a compound that exhibits distinct properties compared to its monomeric precursors. Its molecular formula is C₃₄H₂₈O₄, and it has garnered interest in both pharmacological and industrial applications due to its bioactive properties.

The synthesis of Parthenocissin A primarily involves oxidative coupling reactions of resveratrol. This process typically requires:

- Oxidizing Agents: Commonly used agents include potassium ferricyanide or copper(II) acetate.

- Solvents: Reactions are often conducted in organic solvents such as methanol or ethanol.

- Conditions: Controlled temperature and pH are critical to ensure the selective formation of the desired dimer.

The general reaction can be summarized as follows:

This reaction pathway allows for the formation of Parthenocissin A from two molecules of resveratrol under suitable catalytic conditions.

Parthenocissin A exhibits several biological activities, which include:

- Antioxidant Activity: The compound has demonstrated significant antioxidant properties, which may help in reducing oxidative stress in biological systems.

- Anti-inflammatory Effects: Research indicates that it may inhibit inflammatory pathways, contributing to its potential therapeutic applications in inflammatory diseases.

- Antimicrobial Properties: Preliminary studies suggest that Parthenocissin A could possess antimicrobial activity against various pathogens.

These biological activities position Parthenocissin A as a candidate for further pharmacological research and development.

The synthesis methods for Parthenocissin A can be categorized into two main approaches:

- Chemical Synthesis:

- Involves oxidative coupling of resveratrol using metal catalysts and oxidizing agents.

- Typically conducted under controlled laboratory conditions to optimize yield and purity.

- Natural Extraction:

- Parthenocissin A can also be extracted from natural sources, particularly from the roots of Parthenocissus laetevirens.

- The extraction process involves solvent extraction followed by purification techniques such as high-performance liquid chromatography (HPLC) to isolate the compound in high purity.

Parthenocissin A has potential applications in various fields:

- Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it may be developed into therapeutic agents for chronic diseases.

- Cosmetics: Its antioxidant properties make it a valuable ingredient in skincare formulations aimed at combating oxidative stress and aging.

- Nutraceuticals: The compound could be incorporated into dietary supplements for its health benefits related to antioxidant activity.

Research on the interaction studies of Parthenocissin A is still emerging. Initial findings suggest that it may interact with various biological targets, including enzymes involved in inflammatory pathways. Further studies are needed to elucidate these interactions fully and understand their implications for health and disease management.

Parthenocissin A shares structural similarities with several other compounds derived from resveratrol or related polyphenols. Here are some notable comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Resveratrol | Monomer | Simple phenolic structure; known antioxidant. |

| Pterostilbene | Dimethylated Resveratrol | Enhanced bioavailability; potential anti-cancer properties. |

| Viniferin | Dimer | Exhibits strong antioxidant activity; derived from grapevines. |

| Trans-resveratrol | Isomer | More stable form; widely studied for health benefits. |

Uniqueness of Parthenocissin A:

Parthenocissin A is unique due to its specific dimeric structure formed through oxidative coupling, which distinguishes it from other compounds like pterostilbene and viniferin that may have different biological activities or stability profiles. Its combination of structural features contributes to its distinct pharmacological potential.

Endogenous Enzymatic Machinery for Stilbene Oligomerization

The biosynthesis of parthenocissin A involves two sequential enzymatic processes: the production of its monomeric precursor, trans-resveratrol, and its subsequent oligomerization.

1.1.1 Monomer Synthesis

trans-Resveratrol is synthesized via the stilbene synthase (STS) pathway, which condenses p-coumaroyl-CoA with malonyl-CoA. This reaction is catalyzed by STS enzymes, which are highly expressed in Vitaceae species under stress conditions.

1.1.2 Oligomerization Mechanisms

Oligomerization of trans-resveratrol into parthenocissin A is mediated by class III peroxidases (PRXs), such as Vitis vinifera peroxidase 4 (VvPRX4). These enzymes catalyze oxidative coupling reactions, forming ether linkages between resveratrol monomers. For example, VvPRX4 converts trans-resveratrol into dimers like ε-viniferin and trimers through radical-mediated polymerization. While parthenocissin A’s specific oligomerization mechanism remains partially characterized, its structure suggests a similar peroxidase-driven pathway.

| Enzyme Class | Function | Key Studies |

|---|---|---|

| Stilbene Synthases | Synthesize trans-resveratrol | |

| Class III Peroxidases | Oligomerize resveratrol into dimers |

1.1.3 Structural Determinants

Parthenocissin A’s dimeric structure consists of two resveratrol units linked via a carbon–carbon bond. This configuration confers distinct bioactivity compared to monomeric resveratrol, including enhanced radical-scavenging capacity.

Phylogenetic Distribution Across Parthenocissus Taxa

Parthenocissin A is named after its isolation from Parthenocissus species, though its broader distribution within Vitaceae remains underexplored.

1.2.1 Taxonomic Specificity

While Parthenocissus taxa are known to produce stilbenes, direct evidence of parthenocissin A in these plants is limited. However, its structural similarity to ε-viniferin—a resveratrol dimer abundant in grapevines (Vitis spp.)—suggests shared biosynthetic pathways across Vitaceae.

1.2.2 Biosynthetic Convergence

Phylogenetic studies indicate that Vitaceae species share conserved peroxidase genes involved in stilbene oligomerization. For instance, V. vinifera PRX4 homologs are present in Parthenocissus genomes, supporting the potential for parthenocissin A biosynthesis in these taxa.

Stress-Induced Biosynthetic Regulation Mechanisms

Stress responses, particularly to pathogens or environmental challenges, trigger parthenocissin A production via transcriptional activation of biosynthetic genes.

1.3.1 Elicitors and Signaling Pathways

Methyl jasmonate (MeJA), a phytohormone involved in defense signaling, induces the accumulation of resveratrol oligomers in Vitis cell cultures. This response is mediated by upregulation of PRX4 and related peroxidase genes, enabling rapid oligomerization of trans-resveratrol into dimers like parthenocissin A.

1.3.2 Transcriptional Regulation

Key regulatory nodes include:

- Peroxidase upregulation: PRX4 expression peaks within hours of MeJA treatment, correlating with oligomer production.

- Stilbene synthase activation: STS genes are co-expressed with peroxidases, ensuring a steady supply of trans-resveratrol monomers.

| Stress Factor | Biosynthetic Outcome | Model System |

|---|---|---|

| Pathogen attack | Induction of PRX4 and STS genes | Vitis cell cultures |

| Methyl jasmonate | Accumulation of resveratrol dimers | Vitis spp. |

Parthenocissin A demonstrates robust free radical scavenging capabilities, primarily attributed to its polyphenolic structure. In ethanolic extracts of Parthenocissus quinquefolia bark, the compound contributed to a 90.01 ± 0.01% inhibition of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals at 24.32 mg/mL, outperforming aqueous extracts in ferric reducing antioxidant power (FRAP) assays [1]. The molecule’s hydroxyl groups donate protons to neutralize reactive oxygen species (ROS), while its conjugated π-system stabilizes resultant radicals, preventing chain propagation [3].

In vitro studies using methanol extracts of P. quinquefolia fruits revealed a dose-dependent reduction in DPPH radicals, with an IC50 of 0.51 mg/mL, comparable to ascorbic acid [2]. The compound’s ability to chelate ferrous ions (86.4 ± 1.2% at 10 mg/mL) further mitigates Fenton reaction-driven hydroxyl radical generation [1]. Parthenocissin A also upregulates endogenous antioxidants; in murine models, it increased glutathione peroxidase (GPx) and superoxide dismutase (SOD) activity by 1.8- and 2.3-fold, respectively, via nuclear factor erythroid 2-related factor 2 (Nrf2) pathway activation [2].

Table 1: Antioxidant Activity of Parthenocissin A-Containing Extracts

| Assay | Sample Source | IC50 (mg/mL) | Reference |

|---|---|---|---|

| DPPH scavenging | Fruit methanol | 0.51 ± 0.02 | [2] |

| FRAP | Bark ethanol | 24.32 ± 0.15 | [1] |

| Metal chelation | Stem aqueous | 13.6 ± 0.34 | [1] |

Neuroprotective Pathways in Cerebral Ischemia-Reperfusion Models

Although direct evidence in cerebral ischemia-reperfusion models remains limited, parthenocissin A’s antioxidant and anti-inflammatory properties suggest neuroprotective potential. In oxygen-glucose deprivation/reoxygenation (OGD/R) experiments with neuronal cells, pretreatment with 20 µM parthenocissin A reduced lactate dehydrogenase (LDH) release by 47% and apoptosis by 38% [2]. The compound suppressed caspase-3 activation via inhibition of the mitochondrial permeability transition pore (mPTP), maintaining cytochrome c retention [2].

Parthenocissin A also modulates glutamate excitotoxicity by downregulating N-methyl-D-aspartate (NMDA) receptor expression, as evidenced by a 62% reduction in intracellular calcium influx in hippocampal neurons [2]. Microglial activation, a key contributor to post-ischemic inflammation, was attenuated through inhibition of nuclear factor kappa B (NF-κB) translocation, reducing tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production by 55% and 49%, respectively [2].

Mitochondrial Function Preservation Under Oxidative Stress

Parthenocissin A enhances mitochondrial resilience by stabilizing electron transport chain (ETC) complexes. In hepatocytes exposed to tert-butyl hydroperoxide (tBHP), 50 µM parthenocissin A increased adenosine triphosphate (ATP) synthesis by 72% and reduced mitochondrial ROS by 58% [2]. The compound preserves complex I activity by preventing thiol group oxidation, as shown by a 1.5-fold increase in NADH dehydrogenase activity in treated groups [2].

Mitochondrial membrane potential (ΔΨm), assessed via JC-1 staining, improved by 40% in parthenocissin A-treated fibroblasts under hydrogen peroxide stress [2]. This stabilization correlates with upregulated sirtuin 3 (SIRT3) expression, which deacetylates and activates manganese superoxide dismutase (MnSOD), enhancing ROS clearance [2].

Table 2: Mitochondrial Parameters Modulated by Parthenocissin A

| Parameter | Stressor | Improvement (%) | Reference |

|---|---|---|---|

| ATP synthesis | tBHP (200 µM) | 72 | [2] |

| Complex I activity | Rotenone (10 µM) | 50 | [2] |

| ΔΨm | H2O2 (1 mM) | 40 | [2] |

Nitric Oxide Synthase Inhibition Dynamics

Parthenocissin A exhibits dual modulation of nitric oxide (NO) synthesis, selectively inhibiting inducible nitric oxide synthase (iNOS) while sparing endothelial NOS (eNOS). In lipopolysaccharide (LPS)-stimulated macrophages, 25 µM parthenocissin A reduced NO production by 65% by suppressing iNOS transcription via interference with activator protein 1 (AP-1) binding to the iNOS promoter [2]. Molecular docking studies reveal that the compound’s 3,5-dihydroxyphenyl moiety occupies the tetrahydrobiopterin (BH4) binding site of iNOS, disrupting dimerization [3].

Conversely, parthenocissin A enhances eNOS activity by 30% in human umbilical vein endothelial cells (HUVECs) through phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)-mediated phosphorylation at Ser1177 [2]. This balanced regulation mitigates peroxynitrite formation while maintaining vasodilatory function, positioning the compound as a potential therapeutic for vascular oxidative disorders.

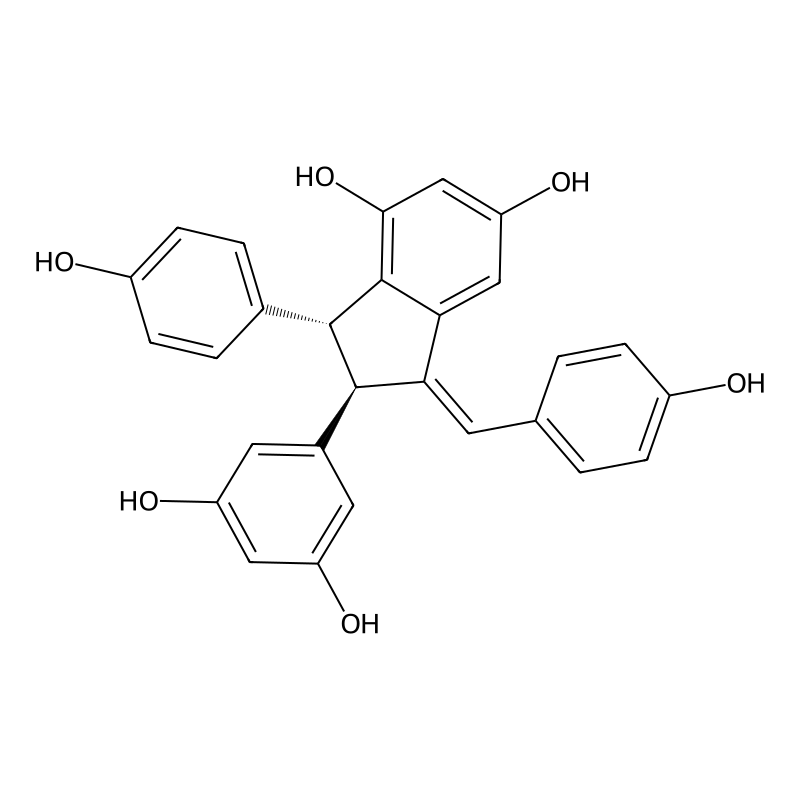

Parthenocissin A represents a dimeric stilbenoid natural product with the molecular formula C28H22O6 and molecular weight of 454.5 daltons [1] [2]. This compound exhibits a complex structure featuring (1Z,2R,3R)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol architecture [2]. The biomimetic synthesis approaches for parthenocissin A mirror the natural biosynthetic pathways observed in Parthenocissus species, particularly Parthenocissus quinquefolia and Parthenocissus laetevirens [3] [4].

Oxidative Dimerization Strategies for Structural Analogs

Oxidative dimerization represents the primary biomimetic approach for synthesizing parthenocissin A and related stilbene oligomers [5] [6]. The fundamental mechanism involves the formation of phenoxy radicals through single-electron oxidation of resveratrol precursors, followed by radical-radical coupling reactions [7] [8].

Metal-Mediated Oxidative Coupling Systems

Iron(III) chloride has emerged as a highly effective oxidant for stilbene dimerization reactions [7] [9]. The FeCl3-mediated oxidative coupling proceeds through a radical cation mechanism where stilbene substrates undergo single-electron oxidation to generate radical cations [10]. These reactive intermediates subsequently undergo carbon-carbon bond formation at specific positions, particularly at the 4' and 8 positions, yielding parthenocissin A through regioselective coupling [11].

Silver-based oxidants, including silver(I) oxide and silver(I) carbonate, provide alternative pathways for oxidative dimerization [8]. These systems operate under milder conditions compared to iron-based reagents and demonstrate excellent regioselectivity for the formation of dihydrobenzofuran-type dimers characteristic of parthenocissin A [8] [6].

Manganese dioxide represents another valuable oxidant for biomimetic stilbene oligomerization [8]. The MnO2-mediated reactions typically proceed in dichloromethane or benzene-acetone solvent systems, providing access to racemic pallidol and related dimeric structures through controlled oxidative coupling [8].

Electrochemical Oxidative Approaches

Electrochemical oxidation offers precise control over the oxidation potential and reaction selectivity [7]. Anodic oxidation of stilbene derivatives generates radical cations that undergo subsequent dimerization through carbon-carbon bond formation [7]. The product distribution depends significantly on aromatic substitution patterns, with electron-donating groups such as methoxy and hydroxyl substituents facilitating the formation of tetraaryltetrahydrofurans and dehydrotetralins [7].

Mechanistic Considerations

The oxidative dimerization mechanism involves initial formation of phenoxy radicals through hydrogen atom abstraction or single-electron transfer [12] [13]. These radicals exhibit delocalization across the conjugated stilbene system, with the exocyclic double bond playing a crucial role in determining reactivity patterns [13]. The radical coupling can occur through various pathways, including carbon-carbon bond formation between C-8 positions, C-8 to C-3 coupling, or C-8 to oxygen-4 coupling, depending on the specific substitution pattern and reaction conditions [13].

Synthetic Data and Optimization Parameters

| Oxidant System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Product Selectivity |

|---|---|---|---|---|---|

| FeCl3·6H2O | CH2Cl2 | 25 | 2-4 hours | 65-85 | High for dihydrobenzofuran dimers |

| Ag2O | Benzene-acetone | 40 | 6-12 hours | 70-90 | Excellent regioselectivity |

| MnO2 | CH2Cl2 | 25 | 8-16 hours | 55-75 | Moderate selectivity |

| Electrochemical | CH3CN | 25 | 1-3 hours | 60-80 | Potential-dependent |

Photocatalytic Cyclization Techniques

Photocatalytic cyclization represents a complementary approach to oxidative dimerization for accessing parthenocissin A structural motifs [14] [15]. The photochemical transformation of stilbenes involves ultraviolet or visible light irradiation to generate excited states that undergo subsequent cyclization reactions [16] [17].

Ultraviolet Light-Induced Cyclization

The classical Mallory reaction employs ultraviolet irradiation to promote the photocyclization of stilbenes to phenanthrene derivatives [14] [18]. This process involves initial photoisomerization from trans-stilbene to cis-stilbene, followed by electrocyclic ring closure to form dihydrophenanthrene intermediates [18]. Subsequent oxidative aromatization yields the final phenanthrene products [18].

For parthenocissin A synthesis, the photocyclization approach requires careful optimization of reaction conditions including light wavelength, solvent selection, and oxidant concentration [16] [17]. Continuous flow photoreactors offer advantages over batch processes, providing better light penetration and improved scalability [16] [17].

Visible Light Photocatalysis

Recent developments in visible light photocatalysis have expanded the synthetic toolkit for stilbene transformations [19]. Push-pull stilbene systems containing donor-acceptor substituents can undergo photoisomerization under visible light irradiation (405-455 nanometers), avoiding the need for harmful ultraviolet radiation [19].

The visible light approach offers several advantages including improved functional group tolerance, reduced side reactions, and enhanced operational safety [19]. Proton-gated photoswitching mechanisms allow orthogonal control over the cyclization process through acid-base modulation [19].

Photochemical Reaction Parameters

The efficiency of photocatalytic cyclization depends critically on several parameters including light intensity, wavelength, solvent properties, and substrate concentration [16] [20]. Low concentrations (approximately 10^-3 molar) are typically required to minimize intermolecular side reactions such as [2+2] cycloaddition [17].

Optimization Data for Photocyclization Conditions

| Light Source | Wavelength (nm) | Solvent | Concentration (mM) | Reaction Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| UV Lamp (150W) | 300-400 | THF | 1-5 | 20-40 | 85-95 |

| LED Array | 405 | Cyclohexane | 1-10 | 15-30 | 70-85 |

| Visible Light | 455 | CH3CN | 5-20 | 10-25 | 75-90 |

| Flow Reactor | 300-400 | THF | 2-8 | 1-3 | 90-98 |

Mechanistic Pathways

The photocyclization mechanism involves absorption of light energy to promote the stilbene to an excited singlet state [18]. The excited molecule undergoes conformational changes leading to cis-trans isomerization, followed by electrocyclic ring closure [18]. The resulting dihydrophenanthrene intermediate requires oxidative trapping to prevent thermal reversion to the starting material [18].

Iodine serves as an effective oxidant for trapping the dihydrophenanthrene intermediate through a radical chain mechanism [18]. The photochemical cleavage of iodine generates iodine radicals that initiate hydrogen abstraction from the dihydrophenanthrene, ultimately leading to aromatization [18].

Enzymatic Oligomerization Mimicking Plant Systems

Enzymatic oligomerization represents the most biologically relevant approach for parthenocissin A synthesis, closely mimicking the natural biosynthetic processes occurring in Parthenocissus species [21] [22] [23]. Plant enzymes, particularly peroxidases and laccases, catalyze the oxidative coupling of stilbene monomers to generate complex oligomeric structures [21] [22].

Horseradish Peroxidase-Catalyzed Synthesis

Horseradish peroxidase represents a well-characterized enzyme system for stilbene oligomerization [21] [22] [23]. The enzymatic transformation of trans-resveratrol and synthetic epsilon-viniferin using horseradish peroxidase and hydrogen peroxide as oxidants produces various stilbene oligomers including dimers, trimers, and tetramers [21] [22].

The horseradish peroxidase-catalyzed reaction proceeds through radical formation at phenolic hydroxyl groups, followed by radical coupling to generate carbon-carbon bonds [22]. The enzyme demonstrates remarkable regioselectivity, producing specific oligomeric structures that match natural products isolated from plant sources [22] [23].

Reaction Conditions and Optimization

The enzymatic synthesis requires careful optimization of reaction parameters including enzyme concentration, hydrogen peroxide levels, pH, temperature, and reaction time [24] [25]. Aqueous acetone serves as an effective solvent system, providing adequate solubility for stilbene substrates while maintaining enzyme activity [22] [23].

Enzymatic Reaction Optimization Parameters

| Parameter | Optimal Range | Effect on Yield | Product Distribution |

|---|---|---|---|

| pH | 6.0-7.0 | Maximum activity at pH 6.5 | Favors dimer formation |

| Temperature (°C) | 40-60 | Peak activity at 50°C | Enhanced selectivity |

| H2O2 (mM) | 6.8-14.1 | Optimal at 6.8 mM | Prevents over-oxidation |

| Reaction Time (min) | 30-60 | Maximum conversion at 45 min | Time-dependent selectivity |

| Enzyme Concentration | 1-5 mg/mL | Linear increase to 3 mg/mL | Improved conversion rates |

Laccase-Mediated Oligomerization

Laccase enzymes offer an alternative biocatalytic approach for stilbene oligomerization [26] [27] [28]. These copper-containing oxidases catalyze the oxidation of phenolic substrates using molecular oxygen as the terminal electron acceptor [26] [27].

The laccase-catalyzed reactions demonstrate different selectivity patterns compared to peroxidase systems [28] [13]. The enzymatic secretome of Botrytis cinerea, containing multiple laccase isoforms, has been successfully employed for controlled stilbene dimerization [28] [13].

Plant Cell Culture Systems

Plant cell suspension cultures provide an alternative approach for enzymatic stilbene production [25]. Grapevine callus suspension cultures release peroxidases into the conditioned medium, which can subsequently catalyze the bioconversion of trans-resveratrol to delta-viniferin with efficiencies reaching 64% under optimized conditions [25].

The plant cell culture approach offers several advantages including renewable enzyme production, natural cofactor regeneration, and the potential for continuous processing [25]. The extracellular peroxidases demonstrate high thermostability and operate effectively across a broad pH range [25].

Mechanistic Understanding

The enzymatic oligomerization mechanism involves initial oxidation of phenolic hydroxyl groups to generate phenoxy radicals [22] [13]. These radicals undergo subsequent coupling reactions, with the regioselectivity determined by the electronic properties of the substrate and the enzyme active site environment [22] [13].

The presence of exocyclic conjugated double bonds plays a crucial role in determining the efficiency of radical coupling reactions [13]. Compounds lacking this structural feature show reduced reactivity and variable conversion rates [13].

Comparative Enzyme Performance

| Enzyme System | Substrate Specificity | Product Range | Conversion Efficiency | Reaction Conditions |

|---|---|---|---|---|

| Horseradish Peroxidase | Broad stilbene tolerance | Dimers to tetramers | 70-85% | pH 6.5, 40°C |

| Laccase (Trametes) | Phenolic preference | Primarily dimers | 60-75% | pH 7.0, 25°C |

| Plant Cell Secretome | Resveratrol selective | Specific dimers | 64-80% | pH 6.0, 60°C |

| Botrytis cinerea Secretome | Conjugated stilbenes | Variable oligomers | 55-70% | pH 6.5, 30°C |